molecular formula C10H13FN2O3 B8364882 3-Fluoro-2-nitrophenyl (2-dimethylaminoethyl) ether

3-Fluoro-2-nitrophenyl (2-dimethylaminoethyl) ether

Cat. No. B8364882
M. Wt: 228.22 g/mol
InChI Key: IKNXXCUWZUSBJS-UHFFFAOYSA-N
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Patent
US05071468

Procedure details

1.82g of 3-fluoro-2-nitrophenyl (2-dimethylaminoethyl) ether were prepared in analogous manner to that described in a) above from 2g of 3-fluoro-2-nitrophenol using potassium carbonate and 2-dimethylaminoethyl chloride generated from the more stable hydrochloride salt.
[Compound]
Name
2g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([N+:9]([O-:11])=[O:10])=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:18][N:19]([CH3:23])[CH2:20][CH2:21]Cl>>[CH3:18][N:19]([CH3:23])[CH2:20][CH2:21][O:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[C:3]=1[N+:9]([O-:11])=[O:10] |f:1.2.3|

Inputs

Step One
Name
2g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=C(C=CC1)O)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCCl)C
Step Five
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCOC1=C(C(=CC=C1)F)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.